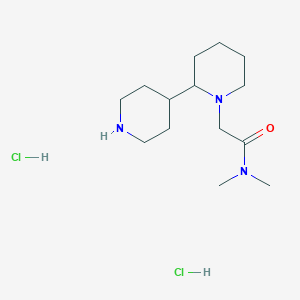

7-丁基-3-甲基-8-哌啶-1-基嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

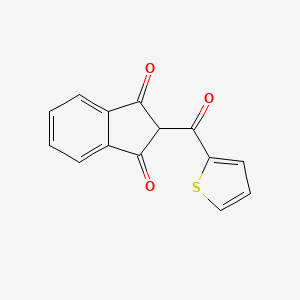

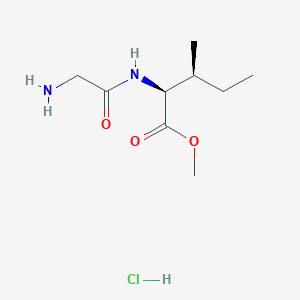

The molecular formula of 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione is C14H22N6O2. The molecular weight is 306.37.科学研究应用

癌症治疗的芳香化酶抑制剂

类似于 7-丁基-3-甲基-8-哌啶-1-基嘌呤-2,6-二酮的化合物已被合成并评估其作为芳香化酶抑制剂的潜力,芳香化酶抑制剂在激素依赖性乳腺癌的治疗中至关重要。例如,一项针对 3-烷基取代的 3-(4-氨基苯基)哌啶-2,6-二酮的研究表明,它对人胎盘芳香化酶有很强的抑制作用,表明在乳腺癌治疗中具有潜在应用 (Hartmann & Batzl, 1986)。

燃料电池的阴离子交换膜

对聚(亚芳基哌啶鎓)(PAPipQs) 的研究探索了它们作为碱性燃料电池的阴离子交换膜 (AEM) 的应用。这些研究的重点是这些化合物的合成、碱稳定性和导电性,揭示了燃料电池技术的潜在进步 (Olsson, Pham, & Jannasch, 2018)。

新型化合物的合成

合成各种哌啶-1-基嘌呤衍生物和相关化合物以用于潜在药理应用是一个重要的研究领域。例如,已经研究了嘌呤-2,6-二酮的 8-氨基烷基衍生物的新开发,在嘌呤环结构上的位置 7 和 8 处进行修改,以研究它们对 5-HT1A、5-HT2A 和 5-HT7 受体的亲和力,表明在治疗抑郁症和焦虑症中具有潜在应用 (Chłoń-Rzepa 等人,2013)。

材料科学和化学合成

已经对新型生物活性化合物(包括带有 N-苯基马来酰亚胺和 N-苯基琥珀酰亚胺部分的化合物)的合成和表征进行了研究。这些化合物经过评估,具有抗肿瘤活性,展示了哌啶衍生物在开发新的治疗剂中的广泛应用 (Maftei 等人,2013)。

作用机制

Target of Action

The primary target of 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione is the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .

Mode of Action

7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione acts as a competitive inhibitor of the DPP-4 enzyme . It binds to DPP-4 in a manner that competes with the enzyme’s natural substrates, thereby reducing the enzyme’s activity . This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion, decreased glucagon release, and consequently, a reduction in blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1, are responsible for stimulating insulin secretion from the pancreas. By inhibiting DPP-4, 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione prolongs the action of these hormones, leading to an increase in insulin and decrease in glucagon levels. This results in a reduction in hepatic glucose production and an increase in glucose uptake, thereby lowering blood glucose levels .

Pharmacokinetics

They are typically long-acting, allowing for once-daily dosing .

Result of Action

The result of 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione’s action is a reduction in blood glucose levels . By inhibiting DPP-4 and thereby increasing the levels of active incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to decreased hepatic glucose production and increased glucose uptake by peripheral tissues .

生化分析

Biochemical Properties

Based on its structural similarity to other purine derivatives, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

7-butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2/c1-3-4-10-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-8-6-5-7-9-19/h3-10H2,1-2H3,(H,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZZIZJTOOPOLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2843332.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2843344.png)

![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2843347.png)

![3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide](/img/structure/B2843353.png)